molecular formula C7H14N2O B13617220 2-(Oxan-4-yl)ethanimidamide

2-(Oxan-4-yl)ethanimidamide

Cat. No.: B13617220
M. Wt: 142.20 g/mol
InChI Key: SBMNWCTZAHOXKV-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)ethanimidamide is an ethanimidamide derivative featuring a tetrahydropyran-4-yl (oxan-4-yl) substituent. Ethanimidamides are characterized by a core structure of CH3C(=NH)NH2, where the hydrogen atoms on the carbon and nitrogen atoms can be substituted with various functional groups. The oxan-4-yl group may confer unique steric and electronic effects, influencing solubility, stability, and biological activity .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-(oxan-4-yl)ethanimidamide

InChI

InChI=1S/C7H14N2O/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H3,8,9)

InChI Key

SBMNWCTZAHOXKV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)ethanimidamide typically involves the reaction of oxane derivatives with ethanimidamide precursors under controlled conditions. One common method involves the use of oxane-4-ol and ethanimidamide in the presence of a suitable catalyst . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions include oxidized oxane derivatives, reduced amine derivatives, and substituted oxane compounds .

Scientific Research Applications

2-(Oxan-4-yl)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)ethanimidamide involves its interaction with specific molecular targets. The oxane ring and ethanimidamide group can interact with enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-(Oxan-4-yl)ethanimidamide with structurally similar ethanimidamide derivatives, focusing on substituent effects, synthesis yields, molecular properties, and applications.

Table 1: Key Ethanimidamide Derivatives and Their Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Synthesis Yield Key Findings/Applications Reference IDs
2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (18) 4-Chlorophenyl, hydroxyimino Not explicitly provided ~221.63* 58% Antiplasmodial activity; synthesized via hydroxylamine reaction .
2-(4-methyl-1,4-diazepan-1-yl)ethanimidamide 4-Methyl-1,4-diazepan-1-yl C8H18N4 170.25 Not provided Potential CNS applications due to diazepane moiety .
2-[(4-methoxyphenyl)methoxy]ethanimidamide (4-Methoxyphenyl)methoxy C10H14N2O2 194.23 Not provided Enhanced lipophilicity for drug delivery .
2-{4-[(4-methoxybenzyl)oxy]phenyl}ethanimidamide 4-[(4-Methoxybenzyl)oxy]phenyl C16H18N2O2 270.33 Not provided High molecular weight suggests extended pharmacokinetics .
2-(4-tert-Butylphenoxy)ethanimidamide (hydrochloride) 4-tert-Butylphenoxy C12H17ClN2O 248.73 Not provided Requires stringent safety protocols (e.g., medical consultation) .

*Estimated based on substituent additions to the ethanimidamide core (C2H5N3).

Key Trends:

Substituent Effects on Reactivity and Yield: Electron-withdrawing groups (e.g., nitro in compound 24, 93% yield) enhance reactivity in hydroxylamine-mediated syntheses, while bulky groups (e.g., tert-butylphenoxy) may complicate purification .

Physicochemical Properties: Lipophilicity: Aryl and alkoxy substituents (e.g., 4-methoxybenzyl) increase molecular weight and lipophilicity, favoring membrane permeability . Solubility: Polar groups like hydroxyimino (compound 18) enhance aqueous solubility, whereas heterocycles (e.g., diazepane) balance polarity and bioavailability .

Safety and Handling :

  • Hydrochloride salts (e.g., compound in ) require medical oversight during exposure, highlighting substituent-dependent toxicity risks .

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